molecular formula C18H26ClNO B3066948 1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride CAS No. 95422-34-7

1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

Cat. No.: B3066948
CAS No.: 95422-34-7
M. Wt: 307.9 g/mol
InChI Key: ZZFVDVYMCNSPFQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₆ClNO Molecular Weight: 307.86 g/mol CAS Number: 95422-34-7 (hydrochloride form); 31414-58-1 (free base) Structural Features:

  • Core Structure: Octahydro-isoquinoline scaffold with a p-methoxybenzyl substituent at position 1 and a methyl group at position 2.
  • Chirality: Exists as enantiomers (R/S), with the (R)-enantiomer explicitly synthesized for pharmacological studies .
  • Salt Form: Hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14;/h7-10,18H,3-6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFVDVYMCNSPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610064
Record name 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95422-34-7
Record name 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride is a complex organic compound with significant biological activity. Its structure includes an isoquinoline core, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C18H26ClNO
Molecular Weight 307.86 g/mol
CAS Number 95422-34-7
Purity 95%

Pharmacological Effects

This compound exhibits various biological activities that can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of isoquinoline compounds exhibit significant antibacterial and antifungal properties. The compound's structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Antitumor Activity : Isoquinoline derivatives are often explored for their anticancer properties. Research has shown that certain isoquinoline-based compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Compounds structurally related to isoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. They may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : Some studies suggest that isoquinoline derivatives can inhibit enzymes involved in cancer progression and inflammation. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes .
  • Modulation of Signaling Pathways : The compound may influence several signaling pathways associated with cell survival and apoptosis. This modulation can lead to the activation of pro-apoptotic factors or the inhibition of anti-apoptotic signals .

Study 1: Antimicrobial Activity

A study conducted on various isoquinoline derivatives reported that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Study 2: Antitumor Efficacy

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Study 3: Neuroprotective Potential

Research evaluating the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative disorders.

Chemical Reactions Analysis

Resolution of Enantiomers

The racemic mixture is resolved using chiral acids to isolate enantiomers. Common methods include:

  • R-Naproxen Resolution : Crystallization with (R)-2-(6-methoxy-2-naphthyl)propionic acid yields the (-)-enantiomer salt, which is decomposed with NaOH to isolate the free base .

  • Mandelic Acid Resolution : Forms diastereomeric salts, enabling separation of (S)- and (R)-enantiomers .

Resolution Agent Solvent Temperature Enantiomer Yield Optical Purity Source
R-NaproxenToluene/EtOAc45–55°C → 6–14°C(-)-enantiomer34.5%>99% ee
(S)-Mandelic AcidWater/Toluene75–80°C(S)-enantiomer30.3%81% ee

(a) O-Dealkylation

The p-methoxy group undergoes demethylation with boron tribromide (BBr₃) to form a phenolic derivative :
Ar OCH3BBr3Ar OH\text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}

Reagent Conditions Product Yield Source
BBr₃CH₂Cl₂, -78°C → RT1-(p-Hydroxybenzyl)-2-methyl-octahydroisoquinoline85%

(b) N-Alkylation

The secondary amine reacts with alkyl halides (e.g., cyclopropylmethyl bromide) to form tertiary amines :
R NH+R XR N R \text{R NH}+\text{R X}\rightarrow \text{R N R }

Alkylating Agent Conditions Product Yield Source
Cyclopropylmethyl bromideK₂CO₃, DMF, 80°CN-Cyclopropylmethyl derivative75%

Racemization and Recycling

Unwanted enantiomers are racemized using formic acid at elevated temperatures (80–100°C), enabling reuse in resolution processes :

Process Conditions Outcome Yield Source
RacemizationHCOOH, 80–100°CRecovery of racemic mixture90%

Enzymatic Modifications

Enantioselective reactions using D-glucose dehydrogenase and NADP⁺ in dimethyl sulfoxide (DMSO) achieve 74% yield of the (S)-enantiomer :

Enzyme Conditions Product Yield Source
D-Glucose dehydrogenaseDMSO, pH 9, 25°C(S)-enantiomer74%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Application CAS Number Source
1-(p-Methoxybenzyl)-2-methyl-octahydro-isoquinoline HCl C₁₈H₂₆ClNO 307.86 1-(p-MeO-benzyl), 2-Me Opioid intermediate; neurological research 95422-34-7
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline HCl (Ethaverine HCl) C₂₄H₃₀ClNO₄ 456.96 1-(3,4-diethoxy-benzyl), 6,7-diethoxy Vasodilator; smooth muscle relaxant 985-13-7
(+)-2-Methyl-1-(4-nitrophenethyl)-octahydro-isoquinoline C₁₉H₂₅N₃O₂ 327.42 1-(4-nitro-phenethyl), 2-Me Neurological disorder research 63938-02-3
3-Hydroxy-N-methylmorphinan C₁₇H₂₅NO 259.39 Morphinan core with 3-OH, N-Me Analgesic (morphine analog) N/A

Structural Modifications and Pharmacological Impact

Substituent Effects :

  • p-Methoxybenzyl Group : Enhances lipophilicity and receptor binding affinity compared to unsubstituted analogs .
  • Ethoxy Groups (Ethaverine) : Increased bulk and electron-donating effects correlate with smooth muscle relaxation, diverging from the opioid activity of the target compound .
  • Nitrophenethyl Group : Introduces electron-withdrawing properties, altering receptor selectivity for neurological applications .

Chirality :

  • The (R)-enantiomer of the target compound shows higher receptor affinity than the (S)-form in preliminary studies .

Salt vs. Free Base :

  • Hydrochloride salt forms (e.g., CAS 95422-34-7) improve aqueous solubility, critical for in vivo studies, while free bases (e.g., CAS 31414-58-1) are used in organic synthesis .

Pharmacokinetic and Physicochemical Properties

Property Target Compound (HCl) Ethaverine HCl 3-Hydroxy-N-methylmorphinan
LogP ~3.75 (predicted) 4.2 2.9
Water Solubility Moderate (HCl salt) Low Low
Receptor Binding μ-opioid affinity PDE inhibitor μ/κ-opioid agonist

Preparation Methods

Core Reaction Mechanism

The Bischler-Napieralski cyclization remains the most widely adopted method for constructing the isoquinoline core. As detailed in EP2628728B1, this approach begins with the condensation of 2-(1-cyclohexenyl)ethylamine and 4-methoxyphenylacetic acid to form an amide intermediate. Cyclization under dehydration conditions (e.g., phosphorus oxychloride or polyphosphoric acid) yields 3,4-dihydroisoquinoline, which is subsequently hydrogenated to the octahydro derivative.

Hydrogenation and Optimization

Post-cyclization hydrogenation employs heterogeneous catalysts such as palladium-carbon (Pd/C) or Raney nickel. A 2020 modification cited in CN103058929A achieved 85–92% yields by using tetralin as the solvent at 80–100°C under 50–60 psi H₂. Critical to avoiding over-reduction is the use of nitrogen-sparged reactors to prevent catalyst poisoning.

Table 1: Hydrogenation Conditions and Yields

Catalyst Solvent Temperature (°C) Pressure (psi) Yield (%)
Pd/C Tetralin 80–100 50–60 89–92
Raney Ni 1-Methylnaphthalene 100–120 60–70 78–85

Catalytic Hydrogenation with Formaldehyde

Methylation via Eschweiler-Clarke

The LookChem protocol introduces a methyl group at position 2 via reductive amination. Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline is dissolved in ethanol or ethyl acetate, followed by addition of 37% formaldehyde and catalytic hydrogenation under H₂ (40–60 psi) using PtO₂. This single-step methylation achieves 76–82% yields while minimizing N-overalkylation.

Solvent and Catalyst Selection

Ethyl acetate outperforms ethanol in suppressing byproduct formation due to its lower polarity, which destabilizes Schiff base intermediates. Platinum oxide (PtO₂) is preferred over palladium due to its tolerance for amine functionalities.

Condensation-Cyclization of 2-Cyclohexenylethylamine

Direct Cyclization Strategy

CN103058929A discloses a streamlined method where 2-cyclohexenylethylamine reacts with 4-methoxyphenylacetaldehyde in acetic acid at 60–70°C. The imine intermediate undergoes spontaneous cyclization to yield 1-(p-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline, which is hydrogenated to the octahydro form.

Advantages Over Traditional Routes

This approach eliminates the need for amide formation, reducing reaction steps and avoiding stoichiometric dehydrating agents. Yields of 88–91% are reported when using p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst.

Resolution of Racemic Octabase Using R-Naproxen

Diastereomeric Salt Formation

EP2628728B1 resolves racemic octabase via preferential crystallization with (R)-naproxen. A toluene solution of racemic 1-(4-methoxybenzyl)-octahydroisoquinoline is treated with solid R-naproxen at 45–55°C, inducing crystallization of the (−)-enantiomer salt. The mother liquor retains the (+)-enantiomer, which is racemized and recycled.

Table 2: Resolution Efficiency with R-Naproxen

Solvent Naproxen Equiv. Crystallization Temp. (°C) Enantiomeric Excess (%)
Toluene 0.8 6–14 >99
Ethyl Acetate 1.0 25–35 95–98

Recycling and Yield Maximization

Unreacted (+) enantiomer is recovered via formic acid treatment, yielding DL-octabase formate, which is recycled into subsequent resolution batches. This closed-loop system achieves cumulative yields exceeding 92%.

Demethylation and Hydrochloride Salt Formation

N-Demethylation Protocol

US4115389A describes the demethylation of N-methyl intermediates using chlorinated solvents (methylene chloride) and boron tribromide (BBr₃) at −20°C to 25°C. The reaction proceeds via cleavage of the N–CH₃ bond, yielding the secondary amine, which is neutralized with NaOH and extracted.

Hydrochloride Salt Precipitation

The free base is treated with concentrated HCl in isopropanol, inducing crystallization of the hydrochloride salt. Recrystallization from ethanol/water (1:3) affords pharmaceutical-grade material with >99.5% purity (HPLC).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The Bischler-Napieralski route offers high scalability but requires rigorous control of cyclization conditions. The condensation-cyclization method reduces step count but demands anhydrous aldehydes. Resolution via R-naproxen is enantioselective but adds complexity with recycling steps.

Environmental and Economic Considerations

Catalytic hydrogenation methods generate minimal waste compared to stoichiometric dehydrating agents. Ethyl acetate and toluene are recoverable via distillation, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride?

  • Begin with retrosynthetic analysis to identify key intermediates, such as the octahydro-isoquinoline core and p-methoxybenzyl substituent. Use catalytic hydrogenation for stereochemical control in reducing aromatic rings . Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., ethanol/water mixtures) to improve yields. Purify intermediates via recrystallization or column chromatography, referencing protocols for structurally similar compounds like 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-tetrahydroisoquinoline derivatives .

Q. What analytical methods are most effective for structural characterization of this compound?

  • Employ a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH3_3) and octahydro-isoquinoline backbone. Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C18H _{18}H _{24}NO·HCl $). Cross-reference with X-ray crystallography data from analogous compounds (e.g., 8-hydroxyquinolone derivatives) to resolve stereochemical ambiguities .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Avoid dust formation via wet handling methods, as recommended for structurally related hydrochlorides . For spills, neutralize with sodium bicarbonate and dispose via authorized chemical waste facilities .

Advanced Research Questions

Q. How can contradictions in reported solubility profiles of this compound be resolved?

  • Systematically test solubility in buffered aqueous solutions (pH 2–9) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures (20–37°C). Compare results with structurally similar compounds, such as 5,6,7,8-tetrahydroquinoline derivatives, to identify trends in hydrophobicity influenced by the methoxybenzyl group . Use dynamic light scattering (DLS) to detect aggregation states that may skew solubility measurements .

Q. What methodologies are suitable for evaluating the compound’s stability under varying experimental conditions?

  • Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, oxidative/reductive agents) and analyze degradation products via LC-MS. Compare with stability data from related isoquinoline hydrochlorides, noting susceptibility to hydrolysis at the methoxybenzyl moiety . For long-term stability, use Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. How can discrepancies between in vitro and in vivo pharmacological activity data be addressed?

  • Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations. Cross-reference with in vitro receptor-binding assays (e.g., radioligand displacement for adrenergic or opioid receptors) and adjust dosing regimens in animal models. Validate findings using structural analogs, such as oxycodone hydrochloride derivatives, which exhibit similar bioavailability challenges .

Q. What strategies are effective for resolving conflicting NMR data in stereochemical assignments?

  • Apply advanced 2D-NMR techniques (e.g., NOESY/ROESY) to detect through-space correlations between protons on the octahydro-isoquinoline core and methoxybenzyl group. Compare with computational models (DFT or molecular dynamics simulations) to validate preferred conformations. Reference crystallographic data from patents on related bicyclic compounds (e.g., EP 147719 A) to resolve ambiguities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

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